Saccharin sodium

Overview

Description

Saccharin Sodium is a non-nutritive artificial sweetener . It is a benzoic sulfimide that is about 500 times sweeter than sucrose but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, and for masking the bitter taste of some medicines .

Synthesis Analysis

This compound is synthesized in a laboratory by oxidizing the chemicals o-toluene sulfonamide or phthalic anhydride . It appears as white crystals and is odorless .

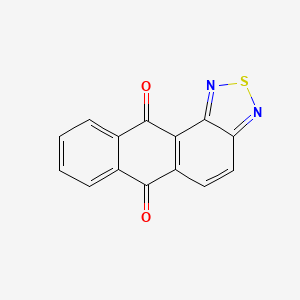

Molecular Structure Analysis

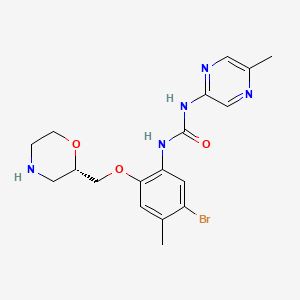

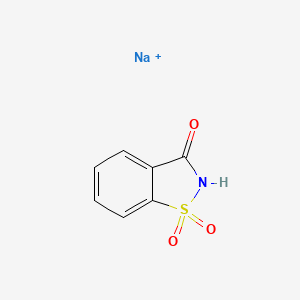

This compound has a molecular formula of C7H5NO3S . The structural formula of saccharin (sodium salt) is shown in Fig. 1 .

Chemical Reactions Analysis

This compound is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It does not react chemically with other food ingredients and stores well .

Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is very soluble in water . It is stable in a pH range of 2 to 7 and at temperatures up to 150° C (302° F) . It has a molar mass of 183.2 g/mol and a specific gravity of 0.83 g/cm3 .

Scientific Research Applications

Reproductive System Impacts

Saccharin sodium's effects on reproductive systems have been a subject of research. In rats, daily exposure to this compound resulted in abnormalities in the ovarian cycle and steroidogenesis, with an increased percentage of abnormal estrous cycles, augmented ovarian cysts, elevated serum progesterone levels, and increased expression of steroidogenesis-related factors (Jiang et al., 2018). Similar studies have observed effects on testicular biologic functions in mice, including changes in testis-expressed sweet-tasting molecules and alterations in reproductive hormone levels (Gong et al., 2016).

Cancer Studies

Research has explored the long-term effects of sodium saccharin on cancer risk. One study involving nonhuman primates found that long-term feeding of sodium saccharin did not increase the risk of urinary tract cancer, suggesting a lack of carcinogenic effect on the primate urinary tract (Takayama et al., 1998). Another study assessing the carcinogenic potential in rats observed that long-term saccharin consumption was associated with an increased risk of obesity, diabetes, hepatic dysfunction, and renal impairment, providing insights into its potential health impacts (Azeez et al., 2019).

Impact on Gut-Brain Axis

This compound's influence on the microbiota-gut-hypothalamus axis has been investigated, revealing that it may alter growth and glucose metabolism in guinea pigs by affecting sweet receptor signaling and hormone secretion. This study suggests that this compound can have complex interactions within the gut-brain axis (Li et al., 2021).

Miscellaneous Studies

This compound has been evaluated for various other biological effects, including its influence on Drosophila, where it was found to alter unfolded protein responses and autophagy signaling, offering potential avenues for pest control and insights into its molecular mechanisms of action (Osabutey et al., 2021).

Mechanism of Action

Target of Action

Saccharin sodium primarily targets the Carbonic Anhydrase 3 in humans . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes.

Mode of Action

This compound acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, this compound can influence various biochemical processes in the body. It’s also known to trigger the release of insulin due to its sweet taste .

Biochemical Pathways

This compound can affect the microbiota-gut-hypothalamus axis . It has been found to alter the growth and glucose metabolism of guinea pigs by activating sweet receptor signaling in the gut and growth hormone-releasing peptide (GHRP) hormone secretion . Moreover, it can increase the abundance of Firmicutes and Lactobacillasceae-Lactobacillus in the ileum, subsequently increasing levels of lactic acid and short-chain fatty acids (SCFAs) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can influence the growth and glucose metabolism of organisms by activating sweet receptor signaling in the gut and GHRP hormone secretion . Additionally, it can alter the microbiota in the ileum, leading to increased levels of lactic acid and SCFAs . This compound has also been investigated for its potential antibacterial and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat stress can affect the impact of this compound on the rumen content and rumen epithelium microbiota in dairy cattle . Furthermore, the concentration of sodium ions, urinary pH, and other factors can influence the effect of saccharin on the bladder in male rats .

Biochemical Analysis

Biochemical Properties

Saccharin sodium is a weak organic acid, slightly soluble in water, with a pKa of 1.6 and chemical formula C7H5NO3S . It is stable in a solid form, while in solution it exhibits high hydrolytic, thermal, and photo stability

Cellular Effects

This compound has been found to influence the microbial communities in the gut . It has been suggested that large amounts of saccharin may negatively affect the balance of bacteria in the gut . Changes in these microbial communities can have major effects on cellular processes

Molecular Mechanism

It is known that this compound does not react chemically with other food ingredients

Temporal Effects in Laboratory Settings

This compound is stable under a range of conditions . It does not react chemically with other food ingredients, as such, it stores well

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Researchers have found an association between consumption of high doses of saccharin and the development of bladder cancer in laboratory rats . You would need to take in a very high dose in order to experience the same effects as laboratory rats .

Metabolic Pathways

This compound is not metabolized by the body and is excreted unchanged . It has been suggested that saccharin-induced dysbiosis has led to alterations in metabolic pathways linked to glucose tolerance

Transport and Distribution

This compound, when ingested, actually goes through the human gastrointestinal tract without being digested

Subcellular Localization

Given that this compound is not metabolized by the body and is excreted unchanged , it is likely that it does not have a specific subcellular localization

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Saccharin sodium can be achieved by the reaction of o-sulfobenzoic acid chloride with ammonia and subsequent reaction with sodium hydroxide.", "Starting Materials": [ "o-sulfobenzoic acid chloride", "ammonia", "sodium hydroxide" ], "Reaction": [ "Step 1: o-sulfobenzoic acid chloride reacts with ammonia to form o-sulfamoylbenzoic acid.", "Step 2: The o-sulfamoylbenzoic acid is then neutralized with sodium hydroxide to form Saccharin sodium.", "Overall Reaction: o-sulfobenzoic acid chloride + ammonia + sodium hydroxide → Saccharin sodium" ] } | |

| ...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. | |

CAS No. |

128-44-9 |

Molecular Formula |

C7H5NNaO3S+ |

Molecular Weight |

206.18 g/mol |

IUPAC Name |

sodium;1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |

InChI Key |

WINXNKPZLFISPD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |

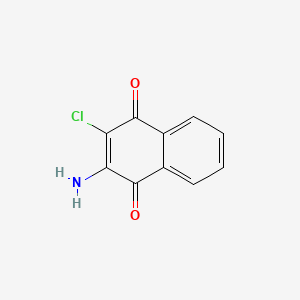

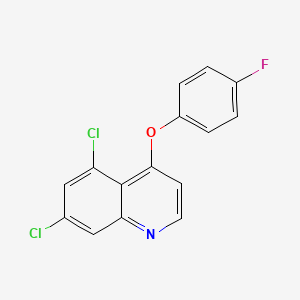

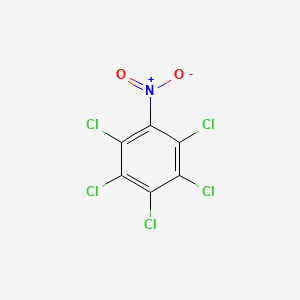

impurities |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |

Appearance |

Solid powder |

boiling_point |

Sublimes (NTP, 1992) Sublimes |

Color/Form |

Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |

density |

0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |

melting_point |

greater than 572 °F (Decomposes) (NTP, 1992) |

| 128-44-9 82385-42-0 |

|

physical_description |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

vapor_pressure |

0.00000064 [mmHg] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

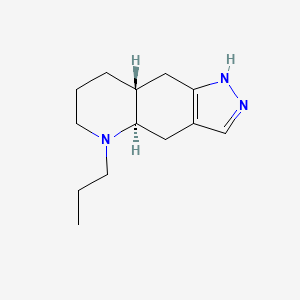

![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)

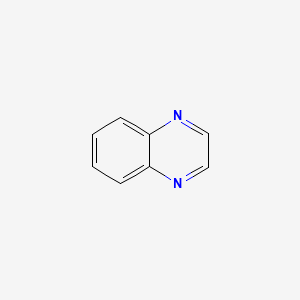

![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)